N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a chlorophenyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetone, with the use of catalysts like magnesium sulfate to remove excess water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide
- N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine
- N-phenylacetamide sulphonamides
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-10-8-15(9-11-17)14-18(20(25)23-12-4-5-13-23)22-19(24)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2,(H,22,24)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFMPBARZCLHL-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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